2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWISMTLOBZXEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of a precursor compound, followed by sulfonation and subsequent reactions to introduce the dimethylamino group. For example, the synthesis may begin with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form 2,4-dichloro-5-sulfonylbenzoic acid. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The industrial synthesis may also include steps for purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid are influenced by substituents on the sulfamoyl group. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Sulfamoyl-Substituted Benzoic Acid Derivatives
*Calculated based on substituent addition to the parent compound.
Key Differences in Physicochemical Properties
- Solubility and Lipophilicity: The dimethylamino substituent increases solubility compared to diethyl or bulky alkyl/aryl groups due to its smaller size and polar nature. For instance, the diethyl analog (326.19 g/mol) has higher molecular weight and reduced aqueous solubility compared to the dimethyl derivative .
- Hydrogen Bonding Capacity: The parent sulfamoyl compound (NH₂ group) has two hydrogen bond donors, whereas the dimethylamino variant (N(CH₃)₂) loses donor capacity but retains acceptors, altering target-binding interactions .
Biological Activity
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid, also known as a derivative of benzoic acid, has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily recognized for its role as an enzyme inhibitor, especially in the context of diabetes management through the inhibition of carbohydrate-hydrolyzing enzymes.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorobenzoic acid core with a dimethylaminosulfonyl substituent. This structural arrangement contributes to its unique reactivity and biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:
- α-Glucosidase and α-Amylase Inhibition : Research demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase and α-amylase. For instance, one derivative was found to have threefold higher inhibitory potential against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose .
The mechanism by which this compound exerts its biological effects involves binding to the active sites of these enzymes, thereby preventing substrate interaction and subsequent catalysis. The presence of the sulfonyl group enhances binding affinity through hydrogen bonding interactions.
Case Studies
- Antidiabetic Potential : A study synthesized various derivatives of this compound and evaluated their effects on postprandial hyperglycemia. The results indicated that these compounds could effectively reduce blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes .
- Cytotoxic Activity : In vitro studies have shown moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity was attributed to the inhibition of tubulin polymerization, indicating potential applications in cancer therapy .
Summary of Inhibitory Activities
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| 3c | α-Amylase | 3-fold vs. acarbose | |
| 3c | α-Glucosidase | 5-fold vs. acarbose | |
| Derivative X | A549 Cell Line | Moderate Cytotoxicity |
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of this compound indicate that it undergoes metabolic transformations leading to various metabolites. Notably, one significant metabolite identified is 4-(dimethylaminosulfonylamino)benzoic acid, which accounts for a substantial portion of urinary excretion following administration .
Q & A
Q. What are the common synthetic routes for 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid, and what analytical methods validate its purity?
- Methodological Answer : A typical synthesis involves sulfonation and halogenation steps. For example, analogous compounds like 2,4-dichloro-5-fluorobenzoic acid are synthesized via reflux with hydrochloric acid and sodium hypochlorite . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with reference to pharmacopeial standards and spectroscopic techniques (e.g., NMR, IR). Ensure solvent residues are quantified via gas chromatography .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl group. Solubility data from structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) suggest limited stability in aqueous acids; use DMSO for stock solutions . Monitor degradation via periodic TLC or LC-MS .
Q. What are the foundational spectroscopic techniques for characterizing this compound?
- Methodological Answer :
- NMR : Analyze the aromatic proton environment (e.g., splitting patterns for chloro and sulfonyl substituents).
- IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.
- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns from chlorine atoms .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Apply process control principles from chemical engineering, such as varying reflux time, solvent polarity, and catalyst loading. For example, in related sulfonamide syntheses, glacial acetic acid enhances reaction efficiency as a proton donor . Use fractional factorial design to test variables (e.g., temperature, reagent stoichiometry) and model outcomes via computational simulations .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Contradictions may arise from rotameric forms of the dimethylamino group or halogen bonding. Use variable-temperature NMR to probe dynamic effects . Compare computational chemistry predictions (DFT calculations for expected shifts) with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What theoretical frameworks guide the study of this compound’s biological activity?
- Methodological Answer : Link to structure-activity relationship (SAR) models, such as electronic effects of substituents on receptor binding. For instance, sulfonamide derivatives often target enzymes like carbonic anhydrase; use docking studies to predict interactions . Validate hypotheses via in vitro assays (e.g., enzyme inhibition kinetics) and correlate with Hammett σ constants for substituents .
Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?
Q. How to design a study reconciling conflicting bioactivity results across literature?
Q. What computational tools predict the compound’s environmental fate or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
